Superior CDK7 Selectivity Over Roscovitine (Seliciclib) in a Direct Head-to-Head Kinase Panel
BS-181 hydrochloride demonstrates a vastly superior selectivity profile for CDK7 compared to the well-studied pan-CDK inhibitor roscovitine. In a head-to-head assay against a panel of cyclin-dependent kinases, BS-181 exhibited a 24-fold lower IC50 for CDK7 (21 nM vs. 510 nM for roscovitine) [1]. Critically, while roscovitine potently inhibits CDK2 (IC50 = 100 nM), BS-181 is 35- to 42-fold less active against this key cell cycle kinase (IC50 = 880 nM) [1]. This stark difference in selectivity translates directly into different downstream biological effects, with BS-181 providing a much cleaner tool for isolating CDK7-specific functions.
| Evidence Dimension | Kinase Inhibition Potency and Selectivity (IC50) |
|---|---|
| Target Compound Data | CDK7: 21 nM; CDK2: 880 nM |
| Comparator Or Baseline | Roscovitine: CDK7: 510 nM; CDK2: 100 nM |
| Quantified Difference | BS-181 is 24x more potent for CDK7 and 8.8x less potent for CDK2 than roscovitine. |
| Conditions | Cell-free kinase assay; mean values from three independent experiments (standard deviation reported) [1]. |
Why This Matters
Procuring BS-181 is essential for studies requiring specific CDK7 inhibition without the confounding off-target activity on CDK2, a known limitation of roscovitine.
- [1] Ali S, Heathcote DA, Kroll SH, et al. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity. Cancer Res. 2009;69(15):6208-6215. doi:10.1158/0008-5472.CAN-09-0301 View Source
